1-(1-(benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one
CAS No.: 2034418-22-7
Cat. No.: VC4447495
Molecular Formula: C15H15F3N6O3S2
Molecular Weight: 448.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034418-22-7 |
|---|---|
| Molecular Formula | C15H15F3N6O3S2 |
| Molecular Weight | 448.44 |
| IUPAC Name | 2-[1-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one |
| Standard InChI | InChI=1S/C15H15F3N6O3S2/c1-22-13(15(16,17)18)19-24(14(22)25)9-5-7-23(8-6-9)29(26,27)11-4-2-3-10-12(11)21-28-20-10/h2-4,9H,5-8H2,1H3 |
| Standard InChI Key | IXAVDWGYYVATOA-UHFFFAOYSA-N |
| SMILES | CN1C(=NN(C1=O)C2CCN(CC2)S(=O)(=O)C3=CC=CC4=NSN=C43)C(F)(F)F |
Introduction
The compound 1-(1-(benzo[c] thiadiazol-4-ylsulfonyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a complex organic molecule featuring a benzo[c] thiadiazole core linked to a piperidine moiety and a trifluoromethyl-substituted triazole ring. This compound is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential applications in pharmaceuticals and materials science.
Synthesis
The synthesis of such a compound typically involves multiple steps, including the formation of the benzo[c] thiadiazole core, the piperidine moiety, and the trifluoromethyl-substituted triazole ring. Techniques such as refluxing in suitable solvents and using catalysts to facilitate coupling reactions are common. The purification often involves recrystallization or chromatography.
Biological Activities
Compounds with similar structures have shown potential in various biological applications, including antiviral, antibacterial, and anticancer activities. The presence of the trifluoromethyl group and the heterocyclic rings can enhance the compound's ability to interact with biological targets such as enzymes and proteins.
Research Findings
While specific research findings on this exact compound are not available, related compounds have demonstrated significant biological activities. For instance, triazole derivatives have been explored for their antiviral and anti-infective properties . Benzo[c] thiadiazole derivatives have shown potential in affecting cellular signaling pathways crucial for cancer progression.
Data Tables
Given the lack of specific data on this compound, we can consider related compounds for comparison:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume